molecular formula C18H20O2 B1327681 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898769-08-9

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No.: B1327681
CAS No.: 898769-08-9
M. Wt: 268.3 g/mol
InChI Key: FDBVOKYNVYXAQR-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,3-dimethylphenyl group and a 4’-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with 4-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another synthetic route involves the use of Grignard reagents. In this method, 2,3-dimethylphenylmagnesium bromide is reacted with 4-methoxypropiophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires the use of dry solvents such as diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethylphenyl)-2-butanone
  • 3-(2,3-Dimethylphenyl)-4’-hydroxypropiophenone
  • 3-(2,3-Dimethylphenyl)-4’-chloropropiophenone

Uniqueness

3-(2,3-Dimethylphenyl)-4’-methoxypropiophenone is unique due to the presence of both the 2,3-dimethylphenyl and 4’-methoxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBVOKYNVYXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644616
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-08-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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